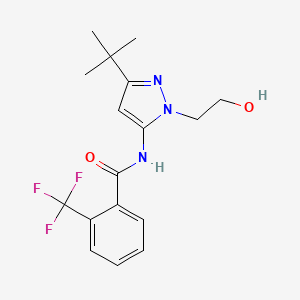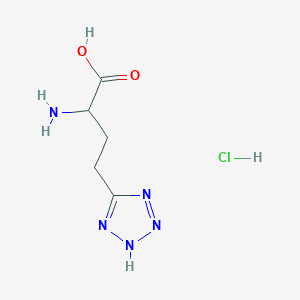
2-amino-4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid hydrochloride is an organic compound with the molecular formula C5H10ClN5O2 and a molecular weight of 207.62. This compound features a tetrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry . Tetrazoles are often used as bioisosteres of carboxylic acids due to their similar pKa values and enhanced lipophilicity .
Mechanism of Action
Target of Action
It is known that tetrazole derivatives often interact with various biological targets due to their high nitrogen content .
Mode of Action
Tetrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of coordination complexes .
Biochemical Pathways
Tetrazole derivatives are known to participate in various biochemical reactions, often acting as synthons in multicomponent reactions .
Pharmacokinetics
The compound’s water solubility at 18°c is 12g/l , which may influence its bioavailability.
Result of Action
Tetrazole derivatives have been reported to have potential antimicrobial activity and cytotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability might be affected by temperature, as it has a melting point of 201-205°C . Furthermore, the compound’s reactivity might be influenced by its interaction with other substances in the environment.
Preparation Methods
One common method includes the reaction of an appropriate amino acid derivative with sodium azide and triethyl orthoformate under acidic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels .
Chemical Reactions Analysis
2-amino-4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s tetrazole ring allows it to interact with various enzymes and receptors, making it useful in biochemical studies.
Medicine: Due to its bioisosteric properties, it is explored for its potential as a drug candidate with antibacterial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as high nitrogen content for energetic materials.
Comparison with Similar Compounds
2-amino-4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid hydrochloride is unique due to its specific structure and properties. Similar compounds include:
4,5-Bis(tetrazol-5-yl)-1,2,3-triazole: Known for its high nitrogen content and energetic properties.
2,5-Di(2H-tetrazol-5-yl)terephthalic acid: Used in the development of metal-organic frameworks with high adsorption capacities.
These compounds share the tetrazole ring but differ in their additional functional groups and applications.
Properties
IUPAC Name |
2-amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2.ClH/c6-3(5(11)12)1-2-4-7-9-10-8-4;/h3H,1-2,6H2,(H,11,12)(H,7,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITKHVFIPFIHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C1=NNN=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2422315.png)
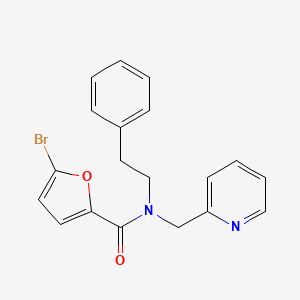
![N-[(4-Methoxythian-4-yl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422318.png)
![6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2422319.png)

![Methyl 2-prop-2-enoyl-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2422324.png)
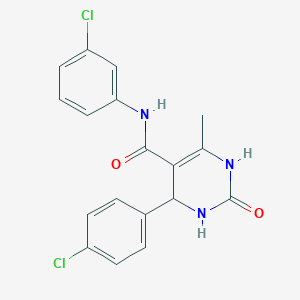
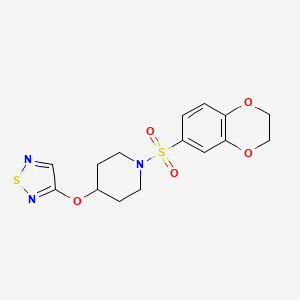
![N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2422329.png)
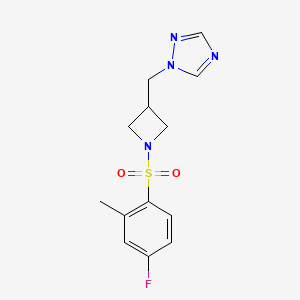

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2422333.png)
![N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2422334.png)
